An In-Depth Technical Guide to the Synthesis and Chemical Properties of Tipranavir-d7
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Tipranavir-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Tipranavir-d7, a deuterated analog of the non-peptidic HIV-1 protease inhibitor, Tipranavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
Tipranavir, with the systematic name N-{3-[(1R)-1-[(2R)-6-hydroxy-4-oxo-2-(2-phenylethyl)-2-propyl-3,4-dihydro-2H-pyran-5-yl]propyl]phenyl}-5-(trifluoromethyl)pyridine-2-sulfonamide, is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the replication of the virus.[1] Its deuterated isotopologue, Tipranavir-d7, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. The strategic incorporation of seven deuterium atoms provides a distinct mass shift for mass spectrometry-based analysis without significantly altering the molecule's chemical behavior.
Chemical Properties
The chemical properties of Tipranavir and its deuterated analog are summarized in the tables below. This data is crucial for understanding the molecule's behavior in various experimental settings.
Table 1: General Chemical Properties
| Property | Tipranavir | Tipranavir-d7 |
| Chemical Formula | C₃₁H₃₃F₃N₂O₅S[1][2][3] | C₃₁H₂₆D₇F₃N₂O₅S[4] |
| Molecular Weight | 602.67 g/mol [1][2] | 609.71 g/mol [4] |
| Appearance | White to off-white or slightly yellow solid[5] | Solid[4] |
| Stereochemistry | (1R, 6R) configuration[5] | (1R, 6R) configuration |
Table 2: Solubility and Stability
| Property | Data |
| Solubility | Freely soluble in dehydrated alcohol and propylene glycol. Insoluble in aqueous buffer at pH 7.5.[3][5] |
| Storage Stability | Recommended to be stored at -20°C for long-term stability.[6] |
Synthesis of Tipranavir-d7
The synthesis of Tipranavir-d7 is based on the established synthetic route for Tipranavir, as detailed in U.S. Patent 5,852,195. The key strategy for introducing the deuterium atoms involves the use of a deuterated starting material in one of the convergent synthesis pathways. Specifically, the phenylethyl group is introduced using deuterated (phenylethyl-d7)magnesium bromide.
Proposed Synthetic Pathway
The overall synthetic strategy is a convergent approach, involving the synthesis of two key intermediates: a chiral dihydropyrone moiety and a substituted aniline derivative. These intermediates are then coupled to form the final product.
Caption: Proposed convergent synthesis pathway for Tipranavir-d7.
Detailed Experimental Protocols
The following protocols are adapted from the general procedures outlined in U.S. Patent 5,852,195, with modifications for the incorporation of deuterium.
Step 1: Synthesis of 6-Propyl-4-hydroxy-2H-pyran-2-one
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To a solution of ethyl 3-oxooctanoate in an appropriate solvent (e.g., diethyl ether), add sodium hydride portion-wise at 0°C.
-
After stirring for 30 minutes, add acetyl chloride dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting ethyl 2-acetyl-3-oxooctanoate by distillation.
-
Treat the purified product with a strong acid (e.g., sulfuric acid) and heat to induce cyclization.
-
Cool the reaction mixture, dilute with water, and extract the product, 6-propyl-4-hydroxy-2H-pyran-2-one.
-
Recrystallize the product from a suitable solvent system.
Step 2: Synthesis of Racemic 6-(Phenylethyl-d7)-6-propyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one
-
Prepare (phenylethyl-d7)magnesium bromide from bromobenzene-d5 and ethyl-d2 bromide with magnesium turnings in anhydrous THF.
-
To a solution of 6-propyl-4-hydroxy-2H-pyran-2-one in anhydrous THF at -78°C, add the freshly prepared (phenylethyl-d7)magnesium bromide solution dropwise.
-
Allow the reaction to stir at -78°C for 2 hours and then warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Chiral Resolution of the Dihydropyrone Intermediate
-
The racemic dihydropyrone is resolved into its enantiomers using a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts.
-
Separate the diastereomers by fractional crystallization.
-
Liberate the desired enantiomer from the salt by treatment with a mild acid.
Step 4: Synthesis of N-(3-aminopropyl)aniline
-
Reduce 3-nitrocinnamic acid to 3-aminocinnamic acid using a suitable reducing agent (e.g., iron in acetic acid).
-
Protect the amino group with a suitable protecting group (e.g., Boc anhydride).
-
Reduce the carboxylic acid to the corresponding alcohol.
-
Convert the alcohol to a leaving group (e.g., a tosylate).
-
Displace the leaving group with an amine source (e.g., ammonia).
-
Deprotect the amino group to yield N-(3-aminopropyl)aniline.
Step 5: Coupling and Final Synthesis of Tipranavir-d7
-
Couple the chiral dihydropyrone intermediate with N-(3-aminopropyl)aniline under standard peptide coupling conditions.
-
React the resulting amine with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide.
-
If any protecting groups are present, carry out the final deprotection step to yield Tipranavir-d7.
-
Purify the final product by column chromatography or recrystallization.
Mechanism of Action
Tipranavir functions as a potent and selective inhibitor of the HIV-1 protease enzyme.[1] The binding of Tipranavir to the active site of the protease prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of new, infectious virions.[7]
Caption: Inhibition of HIV-1 protease by Tipranavir-d7.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of Tipranavir-d7. The proposed synthetic pathway, based on established literature, offers a viable route for the preparation of this important analytical standard. The tabulated chemical data and the illustrated mechanism of action further contribute to a comprehensive understanding of this molecule for research and development purposes.
References
- 1. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
